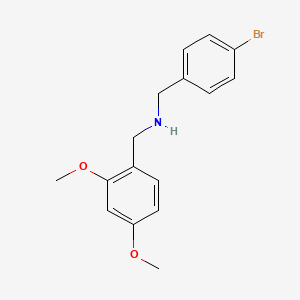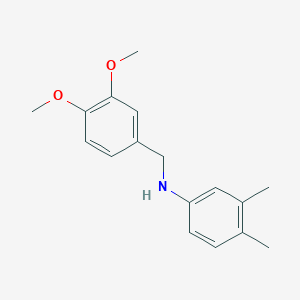![molecular formula C15H11N3O2S B5687253 N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. PBF-509 has shown promising results in preclinical studies as a potential treatment for a range of conditions, including pain, inflammation, and anxiety.
作用機序
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are signaling molecules that are involved in a wide range of physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide increases the levels of endocannabinoids in the body, which can lead to a range of therapeutic effects.
Biochemical and Physiological Effects:
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, and anxiolytic effects. Additionally, N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to have effects on other signaling pathways in the body, including the serotonin and dopamine systems.
実験室実験の利点と制限
One of the main advantages of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide for lab experiments is its potency and selectivity as an inhibitor of FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide. One area of interest is the potential use of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide as a treatment for chronic pain conditions. Additionally, there is interest in exploring the potential use of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide for the treatment of inflammatory conditions and anxiety disorders. Further research is also needed to better understand the mechanisms of action of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide and its effects on other signaling pathways in the body. Finally, there is interest in developing new and more potent inhibitors of FAAH based on the structure of N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide.
合成法
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 2-nitrobenzaldehyde with malononitrile to form 2-nitro-3-(2-cyanoethylidene)benzofuran. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then reacted with 3-pyridinecarbonyl chloride to form the final product, N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide.
科学的研究の応用
N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have potent analgesic effects in animal models of pain, and may be useful for the treatment of chronic pain conditions. Additionally, N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, and may be useful for the treatment of inflammatory conditions such as arthritis. N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been studied for its potential anxiolytic effects, and may be useful for the treatment of anxiety disorders.
特性
IUPAC Name |
N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(13-8-10-4-1-2-6-12(10)20-13)18-15(21)17-11-5-3-7-16-9-11/h1-9H,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIXAGCFUAQCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)

![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)
